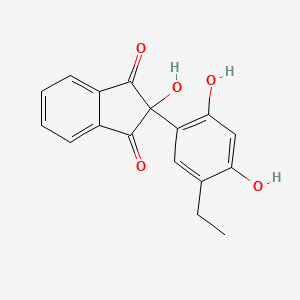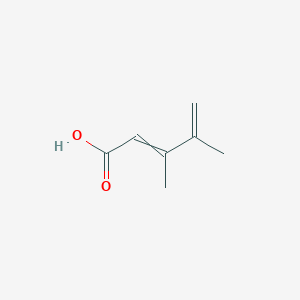![molecular formula C21H23BrO B14498781 1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene CAS No. 62856-56-8](/img/structure/B14498781.png)
1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound features a bromine atom and a heptyloxy group attached to a benzene ring through an ethynyl linkage. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene typically involves a multi-step process. One common method includes the following steps:
Heptyloxy Substitution: The 1-bromo-4-ethynylbenzene is then subjected to a nucleophilic substitution reaction with heptyloxyphenylacetylene in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) can be used.
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with nitric acid can yield nitro derivatives, while nucleophilic substitution with amines can yield amino derivatives .
Scientific Research Applications
1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene involves its interaction with specific molecular targets and pathways. The bromine atom and heptyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ethynyl linkage provides rigidity and planarity to the molecule, affecting its binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-ethynylbenzene: This compound lacks the heptyloxy group, making it less hydrophobic and less versatile in certain applications.
1-Bromo-4-[(4-ethoxyphenyl)ethynyl]benzene: This compound has an ethoxy group instead of a heptyloxy group, which can influence its solubility and reactivity.
1-Bromo-4-phenoxybenzene: This compound has a phenoxy group instead of an ethynyl linkage, affecting its electronic properties and reactivity.
Uniqueness
1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene is unique due to the presence of the heptyloxy group, which imparts hydrophobicity and enhances its solubility in organic solvents. The ethynyl linkage provides rigidity and planarity, making it suitable for applications in materials science and molecular design .
Properties
CAS No. |
62856-56-8 |
|---|---|
Molecular Formula |
C21H23BrO |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
1-bromo-4-[2-(4-heptoxyphenyl)ethynyl]benzene |
InChI |
InChI=1S/C21H23BrO/c1-2-3-4-5-6-17-23-21-15-11-19(12-16-21)8-7-18-9-13-20(22)14-10-18/h9-16H,2-6,17H2,1H3 |
InChI Key |
YUTVJQBFSMVXJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methyl}benzene](/img/structure/B14498725.png)




![1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol](/img/structure/B14498754.png)






